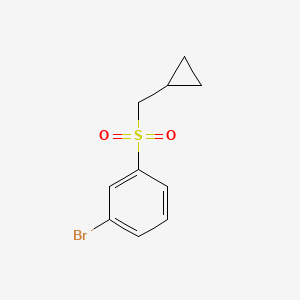

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 . It is also known as CBZ-ornithine. The compound is typically used in biochemical research.

Molecular Structure Analysis

The InChI code for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is1S/C10H11BrO2S/c11-9-2-1-3-10 (6-9)14 (12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure.

科学的研究の応用

Chemical Synthesis and Reactivity

- 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and related compounds are utilized in chemical synthesis, such as the Michael-induced Ramberg-Bäcklund reaction, where they transform into various substituted benzenes (Vasin, Bolusheva, & Razin, 2003).

- These compounds are instrumental in synthesizing novel indole-based cyclophanes and cylindrical cyclophanes using tandem alkylation methodology (Rajakumar & Swaroop, 2006).

- Palladium-catalyzed reactions of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols lead to the formation of indeno[1,2-c]chromenes, showcasing the compound's role in complex molecular assembly (Pan et al., 2014).

Material Science and Nanotechnology

- These bromo-substituted benzene derivatives are precursors in the bottom-up synthesis of graphene nanoribbons, essential for advanced material science applications (Patil et al., 2012).

- The synthesis of all-benzene carbon nanocages, representing junction units of branched carbon nanotubes, employs these compounds, indicating their significance in nanotechnology (Matsui et al., 2013).

Catalysis and Synthetic Methodology

- They are used in solid-state synthesis for the efficient catalysis of substituted indoles, highlighting their role in green chemistry and sustainable methodologies (Ghorbani‐Vaghei et al., 2014).

- In the field of organic synthesis, these compounds contribute to the development of novel synthetic routes and building blocks for molecular electronics (Stuhr-Hansen et al., 2005).

作用機序

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves its interaction with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-cyclopropylmethanesulfonyl-benzene are likely related to its role in organic synthesis. For instance, in the Suzuki-Miyaura cross-coupling reaction, the compound could facilitate the formation of new carbon-carbon bonds . The downstream effects of this would depend on the specific context of the reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene’s action would depend on the specific context of its use. In the context of organic synthesis, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

特性

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMNYVYUWFJTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247458 |

Source

|

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220039-45-1 |

Source

|

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)